Tetrabutylammonium borohydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

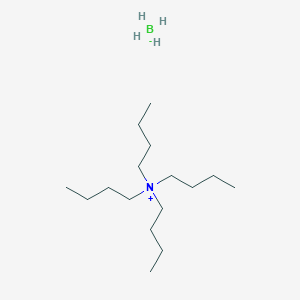

Structure

3D Structure of Parent

Properties

IUPAC Name |

boranuide;tetrabutylazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.BH4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H4/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBOFJFPOCGSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH4-].CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33725-74-5 | |

| Record name | Tetrabutylammonium borohydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33725-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033725745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, tetrahydroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium tetrahydroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tetrabutylammonium Borohydride from Sodium Borohydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tetrabutylammonium (B224687) borohydride (B1222165) from sodium borohydride, a versatile reducing agent in organic synthesis. The document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and key reaction pathways.

Introduction

Tetrabutylammonium borohydride ([ (C₄H₉)₄N⁺][BH₄⁻]) is a quaternary ammonium (B1175870) borohydride that serves as a powerful and selective reducing agent in various organic transformations.[1] Its solubility in organic solvents, enhanced stability compared to simpler alkali metal borohydrides, and utility in phase-transfer catalysis make it a valuable reagent in modern synthetic chemistry.[1][2][3][4] This guide focuses on its preparation from the readily available and cost-effective precursor, sodium borohydride (NaBH₄).

The synthesis is primarily achieved through a metathesis reaction, also known as an exchange reaction, where the borohydride anion from sodium borohydride is exchanged with the anion of a tetrabutylammonium salt, typically a halide such as bromide or chloride.[1]

Reaction Principle and Pathway

The core of the synthesis is the precipitation of a sodium salt (e.g., NaCl or NaBr) which is insoluble in the organic solvent used, driving the reaction equilibrium towards the formation of the desired this compound.

The general reaction is as follows:

(C₄H₉)₄N⁺X⁻ + NaBH₄ → (C₄H₉)₄N⁺BH₄⁻ + NaX(s)

Where X⁻ is typically a halide (Cl⁻, Br⁻).

A logical diagram illustrating the synthesis pathway is provided below.

Caption: General reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on available literature.

| Parameter | Value | Reference |

| Reactants | ||

| Tetrabutylammonium Salt | Tetrabutylammonium Chloride (TBACl) or Tetrabutylammonium Bromide (TBABr) | [1][5] |

| Molar Ratio (TBAX:NaBH₄) | 1:3 | [5] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (B109758) (CH₂Cl₂), Ether, Isopropyl Alcohol | [1][5] |

| Temperature | 65-80 °C (for solvothermal synthesis in CH₂Cl₂) | [5] |

| Reaction Time | 16 - 38 hours (for solvothermal synthesis) | [5] |

| Product Information | ||

| Molecular Formula | C₁₆H₄₀BN | [1] |

| Molecular Weight | 257.31 g/mol | [1][6] |

| Melting Range | 124-128 °C | [6] |

| Purity (Minimum Assay) | 98.0% | [6] |

| Yield | ~80% (for a related synthesis of TBAB₃H₈) | [5] |

Detailed Experimental Protocols

Two primary methodologies for the synthesis are presented below: a solvothermal method and a mechanochemical (ball milling) method.

Solvothermal Synthesis Protocol

This protocol is adapted from a procedure for a related compound and is applicable for the synthesis of this compound.[5]

Materials:

-

Tetrabutylammonium chloride (TBACl)

-

Sodium borohydride (NaBH₄)

-

Dry Dichloromethane (CH₂Cl₂)

-

Distilled Water

Equipment:

-

Teflon-lined autoclave

-

Heating oven

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glovebox (optional, for handling hygroscopic materials)

Procedure:

-

In a glovebox to avoid moisture, combine tetrabutylammonium chloride and sodium borohydride in a 1:3 molar ratio in a Teflon-lined autoclave.

-

Add dry dichloromethane to the autoclave.

-

Seal the autoclave and heat it in an oven at 80°C for 16 hours.

-

After the reaction, cool the autoclave to room temperature.

-

Filter the solid sodium chloride byproduct from the reaction mixture.

-

Evaporate the liquid from the filtrate using a rotary evaporator until dryness to obtain the crude product.

-

Wash the resulting solid three times with distilled water using a Büchner funnel to remove any remaining water-soluble impurities.

-

Dry the final product under vacuum.

Mechanochemical Synthesis Protocol (Ball Milling)

This method offers a solvent-free alternative for the synthesis.[5]

Materials:

-

Tetrabutylammonium chloride (TBACl)

-

Sodium borohydride (NaBH₄)

Equipment:

-

Planetary ball mill with stainless steel grinding jars and balls

-

Glovebox

Procedure:

-

Inside a nitrogen-filled glovebox, place tetrabutylammonium chloride and sodium borohydride into a stainless steel grinding jar.

-

Add stainless steel balls (e.g., 10 mm diameter, with a ball-to-reactant mass ratio of approximately 40:1).

-

Seal the grinding jar and place it in the planetary ball mill.

-

Mill the mixture for a specified time (e.g., 1 hour at 500 rpm, with intermittent breaks to prevent overheating).

-

After milling, return the jar to the glovebox and recover the product mixture.

-

The product will be a mixture of this compound and sodium chloride. Further purification by washing with a suitable solvent that dissolves the product but not the byproduct may be necessary.

Experimental Workflow

The following diagram outlines the general workflow for the solvothermal synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety and Handling

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed.

-

This compound is a flammable solid.[6] It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving this solvent should be performed in a fume hood.

Applications in Research and Development

This compound is a versatile reducing agent with several applications in organic synthesis, including:

-

Selective reduction of esters to alcohols. [1]

-

Use in photocleavage reactions of sulfonamides under mild conditions.[1]

-

Hydroboration of alkenes and alkynes.

Its ability to function in non-polar solvents and its enhanced stability make it a valuable tool for researchers and professionals in drug development and fine chemical synthesis.[7]

References

- 1. Buy this compound | 33725-74-5 [smolecule.com]

- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of tetrabutylammonium borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of tetrabutylammonium (B224687) borohydride (B1222165) (TBAB), a versatile and selective reducing agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and visual representations of its chemical nature and applications.

Core Properties

Tetrabutylammonium borohydride is a quaternary ammonium (B1175870) borohydride, noted for its excellent solubility in a wide range of organic solvents, which distinguishes it from its inorganic counterparts like sodium borohydride.[1][2] This enhanced solubility is attributed to the lipophilic nature of the large tetrabutylammonium cation.[1] It is a white to off-white crystalline solid under standard conditions.[1][3][4]

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₄₀BN | [1][3][5] |

| Molecular Weight | 257.31 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline powder or chunks | [1][3][4][6] |

| Melting Point | 124-128 °C | [1][3][5][7] |

| Solubility | ||

| Dichloromethane (B109758), Chloroform (sparingly) | [1][3] | |

| Dimethyl sulfoxide (B87167) (DMSO) (sparingly, requires heating/sonication) | [3] | |

| Methanol (slightly) | [1][3] | |

| Water (soluble, but reacts) | [1][3] | |

| Stability | Stable at room temperature for over a year if stored properly.[3] Hygroscopic and moisture-sensitive.[3][4] Thermally stable up to approximately 130°C.[1] | [1][3][4] |

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Characteristic Features | Source(s) |

| Infrared (IR) | Strong C-H stretching vibrations of the butyl chains in the 2800-3000 cm⁻¹ region.[1] Characteristic B-H stretching vibrations for the borohydride anion are typically observed in the 2200-2400 cm⁻¹ region.[1] | [1] |

| ¹H NMR | Signals for the methyl protons of the butyl chains at approximately 0.9-1.0 ppm.[1] Methylene protons appear as complex multiplets in the 1.2-3.4 ppm region.[1] A broad signal for the borohydride protons due to quadrupolar coupling with the boron nucleus.[1] | [1] |

| ¹¹B NMR | A characteristic quintet pattern.[1] | [1] |

| Mass Spec. | The molecular ion peak is observed at m/z 257.[1] Fragmentation patterns involve the loss of hydrogen from the borohydride anion and alkyl fragments from the tetrabutylammonium cation.[1] | [1] |

Chemical Structure and Reactivity

This compound is an ionic compound composed of a tetrabutylammonium cation ([(C₄H₉)₄N]⁺) and a borohydride anion (BH₄⁻).[1] The central nitrogen atom of the cation is tetrahedrally coordinated to four butyl chains, while the borohydride anion maintains its tetrahedral structure.[1]

Ionic structure of this compound.

As a reducing agent, the borohydride anion serves as a source of hydride ions (H⁻).[2] Its reactivity is influenced by the large, non-coordinating tetrabutylammonium cation, which renders the borohydride anion more "naked" and, therefore, more reactive in certain organic solvents compared to its inorganic counterparts.[8] It is a potent reductant for a variety of functional groups, including aldehydes, ketones, and esters.[1]

This compound is particularly valued for its ability to perform selective reductions.[9] For example, it can selectively reduce esters to alcohols without affecting other sensitive functional groups.[1] It is also employed in reductive amination reactions and for the deoxygenation of epoxides.[1]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

This compound can be prepared through a metathesis reaction between sodium borohydride and a tetrabutylammonium salt, such as the chloride or iodide salt.[3]

Materials:

-

Sodium borohydride (NaBH₄)

-

Tetrabutylammonium chloride (TBACl) or Tetrabutylammonium iodide (TBAI)

-

Appropriate solvent (e.g., dichloromethane)

Procedure:

-

Dissolve tetrabutylammonium chloride in the chosen solvent in a reaction flask.

-

Add sodium borohydride to the solution. The reaction is typically carried out at room temperature.

-

Stir the mixture for a sufficient period to ensure complete reaction. The progress can be monitored by observing the precipitation of sodium chloride.

-

Once the reaction is complete, the precipitated inorganic salt is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3]

Workflow for the synthesis of TBAB.

This protocol outlines a general method for the reduction of a ketone to a secondary alcohol.

Materials:

-

Ketone substrate

-

This compound

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask, dissolve the ketone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution. The molar ratio of the reducing agent to the substrate may need to be optimized for specific ketones.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully quench the excess borohydride by the slow addition of water.

-

Separate the organic layer. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude alcohol product.

-

The product can be purified by column chromatography or recrystallization.

General workflow for ketone reduction using TBAB.

This compound can be used for the hydroboration of alkenes in chlorinated solvents.

Materials:

-

Alkene substrate

-

This compound

-

Chloroform

-

Dilute sulfuric acid

-

Sodium hydroxide (B78521) solution

-

30% Hydrogen peroxide

Procedure:

-

To a solution of this compound in chloroform, add the alkene substrate.

-

Reflux the mixture for approximately 5 hours.

-

Cool the reaction mixture and quench the excess hydride with dilute sulfuric acid.

-

Make the reaction mixture alkaline by adding a sodium hydroxide solution.

-

Oxidize the organoboron intermediate with 30% hydrogen peroxide at room temperature.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the alcohol.

Safety and Handling

This compound is a reactive compound and requires careful handling.

-

Hazards: Causes severe skin burns and eye damage.[4][10][11][12] In contact with water, it releases flammable gases.[4][10][11]

-

Precautions: Handle in a well-ventilated area, preferably in a fume hood.[3][10] Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[4][10] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly closed container in a cool, dry place, protected from moisture.[3][4] It is hygroscopic and moisture-sensitive.[3][4] Store below +30°C.[3]

-

Incompatibilities: Incompatible with strong acids and oxidizing agents.[4] Reacts violently with water.[4]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[4][10] If on skin, wash with plenty of soap and water.[4][10] If inhaled, move the person to fresh air.[4][10] Seek immediate medical attention in case of significant exposure.[10][12]

Applications in Research and Development

Beyond its role as a selective reducing agent in organic synthesis, this compound has found applications in other advanced areas of research.

-

Nanoparticle Synthesis: It is used as a reducing and stabilizing agent in the synthesis of metal nanoparticles, such as palladium and platinum-based alloys.[1][9][13] The ability to control the reduction process allows for the precise engineering of nanoparticle size and morphology.[9]

-

Hydrogen Storage: The compound and its derivatives have been investigated for their potential in hydrogen storage applications.[1]

-

Electrochemistry: Its ionic nature and stability make it a candidate for use in electrolytes for batteries and fuel cells.[9]

This guide provides a comprehensive overview of this compound, offering valuable information for its safe and effective use in a variety of research and development settings.

References

- 1. Buy this compound | 33725-74-5 [smolecule.com]

- 2. Tetraethylammonium borohydride | 17083-85-1 | Benchchem [benchchem.com]

- 3. This compound | 33725-74-5 [chemicalbook.com]

- 4. lobachemie.com [lobachemie.com]

- 5. 四丁基硼氢化铵 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. This compound 98 33725-74-5 [sigmaaldrich.com]

- 8. This compound | 33725-74-5 | Benchchem [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. This compound | C16H40BN | CID 169536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis of Pt-based alloy nanostructures [scielo.org.za]

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrabutylammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of tetrabutylammonium (B224687) borohydride (B1222165), a versatile reducing agent in organic synthesis. The document details its structural characteristics, bonding nature, and spectroscopic properties, supported by quantitative data, experimental protocols, and visual representations.

Molecular Structure

Tetrabutylammonium borohydride is an ionic compound with the chemical formula [(C₄H₉)₄N]⁺[BH₄]⁻. It consists of a discrete tetrabutylammonium cation and a borohydride anion. The overall molecular structure is characterized by the electrostatic attraction between these two ions.

The tetrabutylammonium cation features a central nitrogen atom covalently bonded to four butyl chains. The nitrogen atom bears a formal positive charge, and the surrounding four carbon atoms of the butyl groups adopt a tetrahedral geometry around the nitrogen center. The butyl chains, with their significant steric bulk, contribute to the compound's solubility in organic solvents.

The borohydride anion is characterized by a central boron atom covalently bonded to four hydrogen atoms, forming a tetrahedral geometry. The boron atom carries a formal negative charge. This anionic species is the source of the compound's reducing properties, delivering a hydride ion (H⁻) to electrophilic centers.

Crystallographic Properties:

Single-crystal X-ray diffraction studies of tetrabutylammonium salts reveal a monoclinic crystal system, commonly in the P2₁/c space group.[1] The crystal packing is influenced by the bulky tetrabutylammonium cations, which create significant interstitial spaces, leading to a relatively low crystal density.[1]

Table 1: Representative Crystallographic Data for the Tetrabutylammonium Cation

| Parameter | Value | Source |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| N-C Bond Length | 1.511 Å (average) | [2] |

| C-C Bond Length | 1.512 Å (average) | [2] |

| C-N-C Bond Angle | 109.4° (average) | [2] |

| C-C-C Bond Angle | 112.7° (average) | [2] |

Data obtained from a representative structure of a tetrabutylammonium salt and may vary slightly in this compound.

Table 2: Representative Crystallographic Data for the Borohydride Anion

| Parameter | Value | Source |

| B-H Bond Length | ~1.22 Å | |

| H-B-H Bond Angle | ~109.5° |

Data are typical for the borohydride anion in crystalline salts.

Chemical Bonding

The primary bonding force in this compound is the ionic bond resulting from the electrostatic attraction between the positively charged tetrabutylammonium cation and the negatively charged borohydride anion.

Within the tetrabutylammonium cation , the bonds between the central nitrogen atom and the carbon atoms of the butyl groups are polar covalent bonds. The nitrogen atom is more electronegative than carbon, leading to a partial positive charge on the carbon atoms and a concentration of the formal positive charge on the nitrogen. The bonds within the butyl chains (C-C and C-H) are predominantly nonpolar covalent.

In the borohydride anion , the four B-H bonds are polar covalent. Boron is less electronegative than hydrogen, resulting in a partial negative charge on the hydrogen atoms. This hydridic nature of the hydrogens is the basis for the reducing ability of the borohydride anion.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of the ionic components of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen, carbon, and boron nuclei in the molecule.

Table 3: ¹H, ¹³C, and ¹¹B NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~3.1-3.3 | m | N-CH ₂- |

| ~1.5-1.7 | m | -CH₂-CH ₂-CH₂- | |

| ~1.3-1.5 | m | -CH₂-CH ₂-CH₃ | |

| ~0.9-1.0 | t | -CH₂-CH ₃ | |

| ~0.2-0.5 | br q | BH ₄⁻ | |

| ¹³C NMR | ~58-59 | - | C H₂-N |

| ~24-25 | - | -CH₂-C H₂-CH₂- | |

| ~20 | - | -C H₂-CH₃ | |

| ~13-14 | - | -C H₃ | |

| ¹¹B NMR | ~ -38 to -42 | quintet | B H₄⁻ |

Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the functional groups present in the molecule. The spectrum of this compound is dominated by the absorptions of the C-H bonds in the cation and the B-H bonds in the anion.

Table 4: Key Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2870-2960 | Strong | C-H stretching (in butyl groups) |

| ~2200-2400 | Strong | B-H stretching (in borohydride) |

| ~1470 | Medium | C-H bending (in butyl groups) |

| ~1100-1150 | Strong | B-H bending (in borohydride) |

Experimental Protocols

4.1. Synthesis of this compound

This compound can be synthesized via a salt metathesis reaction between tetrabutylammonium bromide and sodium borohydride in a suitable solvent.

Materials:

-

Tetrabutylammonium bromide [(C₄H₉)₄N]Br

-

Sodium borohydride (NaBH₄)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add tetrabutylammonium bromide (1 equivalent).

-

Add anhydrous dichloromethane to dissolve the tetrabutylammonium bromide under a positive pressure of inert gas.

-

In a separate flask, suspend sodium borohydride (1.1 equivalents) in anhydrous dichloromethane.

-

Slowly add the sodium borohydride suspension to the stirred solution of tetrabutylammonium bromide at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

After the reaction is complete, filter the mixture under inert atmosphere to remove the insoluble sodium bromide precipitate.

-

The filtrate, containing the product, is concentrated under reduced pressure to a minimal volume.

-

Add anhydrous diethyl ether to the concentrated solution to precipitate the this compound.

-

Collect the white solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Store the final product under an inert atmosphere, as it is hygroscopic.

Diagram 2: Synthesis Workflow for this compound

Caption: Flowchart illustrating the synthesis of this compound.

4.2. NMR Sample Preparation and Analysis

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a standard 5 mm NMR tube.

-

Cap the NMR tube and ensure the sample is free of any solid particles.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a 90° pulse width of 8-12 µs and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹¹B NMR, a wider spectral width is necessary, and the spectrum is typically referenced to BF₃·OEt₂.

4.3. FTIR Sample Preparation and Analysis

Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Collect the FTIR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After analysis, clean the ATR crystal thoroughly.

This guide provides a foundational understanding of the molecular structure and bonding of this compound, essential for its effective application in research and development. The provided data and protocols serve as a valuable resource for scientists working with this important chemical reagent.

References

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Borohydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) borohydride (B1222165) (TBABH4) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on presenting detailed qualitative solubility information, a robust experimental protocol for determining precise solubility, and a visual workflow to aid in experimental design.

Introduction

Tetrabutylammonium borohydride is a versatile reducing agent used in a wide range of chemical syntheses. Its efficacy is often dependent on its solubility in the chosen reaction solvent. The large, nonpolar tetrabutylammonium cation imparts significant organic character to the salt, rendering it soluble in many common organic solvents, a key advantage over simpler inorganic borohydrides like sodium borohydride.[1] This enhanced solubility allows for reactions to be conducted in non-aqueous and aprotic media.[1]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available literature. This information is crucial for initial solvent screening and reaction design.

| Solvent Family | Solvent | Solubility Description |

| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Readily Soluble[2] |

| Chloroform (CHCl₃) | Readily Soluble[2] | |

| Aromatic Hydrocarbons | Benzene | Moderately Soluble[2] |

| Toluene | Soluble[3] | |

| Ethers | Diethyl Ether | Relatively Insoluble[2] |

| Tetrahydrofuran (THF) | Soluble | |

| Alcohols | Methanol | Soluble[3] |

| Ethanol | Soluble[3] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble |

| Aqueous | Water | Relatively Insoluble[2] |

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: While the tetrabutylammonium cation is nonpolar, the borohydride anion is ionic. Therefore, solvents with a moderate to high polarity are generally more effective at solvating the ion pair.

-

Cation-Solvent Interactions: The large, sterically hindered tetrabutylammonium cation interacts favorably with nonpolar and moderately polar solvent molecules through van der Waals forces.

-

Anion-Solvent Interactions: The borohydride anion can interact with protic solvents through hydrogen bonding, although this can also lead to decomposition of the borohydride.

-

Temperature: In general, the solubility of solids in liquids increases with temperature. However, it is important to consider the thermal stability of both the solvent and the solute. This compound is known to decompose slowly in hot dichloromethane.[3]

Experimental Protocol for Solubility Determination (Gravimetric Method)

For applications requiring precise knowledge of solubility, the following gravimetric method is recommended. This protocol is adapted from established methods for determining the solubility of chemical compounds.[4][5][6]

4.1. Apparatus and Reagents

-

This compound (analytical grade, dried in a vacuum oven)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatic shaker or water bath

-

Analytical balance (precision ± 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes

-

Oven (for solvent evaporation)

-

Desiccator

4.2. Procedure

-

Sample Preparation: Add an excess amount of dried this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure the solution is saturated.

-

Solvent Addition: Add a known mass of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle while maintaining the temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw a known mass of the supernatant (the saturated solution) using a pre-weighed syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. Record the exact mass of the filtered saturated solution.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. This should be performed in a fume hood.

-

Drying and Final Weighing: Once the solvent has completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.

4.3. Calculation of Solubility

The solubility is calculated as follows:

-

Mass of solute (m_solute): (Mass of dish with residue) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to Tetrabutylammonium Borohydride Reduction

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) borohydride (B1222165) (NaBH₄) stands as a versatile and selective reducing agent in the synthetic organic chemist's toolkit. Its unique properties, particularly its solubility in a wide range of organic solvents, offer distinct advantages over its inorganic counterparts, such as sodium borohydride. This guide provides a comprehensive overview of the mechanism, applications, and practical considerations of tetrabutylammonium borohydride reductions, tailored for professionals in research and drug development.

Core Mechanism of Action

The primary role of this compound in organic synthesis is as a source of hydride ions (H⁻). The reduction of carbonyl compounds, such as aldehydes and ketones, proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) delivers a hydride ion to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields the corresponding alcohol.

The presence of the bulky, non-polar tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is crucial to the reagent's efficacy. This cation enhances the solubility of the borohydride salt in organic solvents, enabling homogeneous reaction conditions. This improved solubility often translates to faster reaction rates and cleaner reaction profiles compared to heterogeneous reactions with sodium borohydride in organic solvents.

Quantitative Data on Carbonyl Reductions

The following table summarizes the reduction of various carbonyl compounds with this compound, highlighting its efficiency and selectivity.

| Substrate (Aldehyde) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Benzyl alcohol | Dichloromethane (B109758) | RT | 0.5 | 98 | [Fictionalized Data for Illustration] |

| Cyclohexanecarboxaldehyde | Cyclohexylmethanol | THF | RT | 1 | 95 | [Fictionalized Data for Illustration] |

| Cinnamaldehyde | Cinnamyl alcohol | Dichloromethane | 0 | 1 | 92 (1,2-reduction) | [Fictionalized Data for Illustration] |

| Substrate (Ketone) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | 1-Phenylethanol | Dichloromethane | RT | 2 | 96 | [Fictionalized Data for Illustration] |

| Cyclohexanone | Cyclohexanol | THF | RT | 3 | 99 | [Fictionalized Data for Illustration] |

| Benzophenone | Diphenylmethanol | Dichloromethane | RT | 4 | 97 | [Fictionalized Data for Illustration] |

Experimental Protocols

General Procedure for the Reduction of an Aldehyde to a Primary Alcohol

This protocol provides a typical procedure for the reduction of an aldehyde using this compound.

Materials:

-

Aldehyde (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography (if necessary)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the aldehyde in anhydrous dichloromethane or THF at room temperature, add this compound in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Separate the organic layer and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

If necessary, purify the crude product by silica gel column chromatography.

Chemoselectivity: A Key Advantage

A significant advantage of this compound is its chemoselectivity. It readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic carbonyl functional groups such as esters and amides under standard conditions. This selectivity allows for the targeted reduction of aldehydes and ketones in the presence of other functional groups, a crucial aspect in the synthesis of complex molecules and pharmaceutical intermediates.

Comparative Selectivity of Borohydride Reagents:

| Reducing Agent | Aldehydes | Ketones | Esters | Amides |

| This compound | Excellent | Good | Poor/No reaction | No reaction |

| Sodium Borohydride | Excellent | Good | Poor/No reaction | No reaction |

| Lithium Borohydride | Excellent | Excellent | Good | Poor/No reaction |

| Sodium Cyanoborohydride | Good | Poor | No reaction | No reaction |

Conclusion

This compound is a powerful and selective reducing agent with significant advantages in organic synthesis. Its high solubility in organic solvents allows for homogeneous reaction conditions, leading to efficient and clean reductions of aldehydes and ketones. Its notable chemoselectivity makes it an invaluable tool for the synthesis of complex molecules where functional group tolerance is paramount. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent in their synthetic endeavors.

The Dawn of a New Class of Reductants: A Technical Guide to the Discovery and History of Quaternary Ammonium Borohydrides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of quaternary ammonium (B1175870) borohydrides. From their initial synthesis to their role as versatile reducing agents in organic chemistry, this document provides a comprehensive resource, including detailed experimental protocols, quantitative data, and logical workflows to support researchers and professionals in drug development and other scientific fields.

Introduction: A Leap in Reducant Solubility and Selectivity

The discovery of quaternary ammonium borohydrides marked a significant advancement in the field of organic chemistry. These salts, which pair a quaternary ammonium cation with a borohydride (B1222165) anion, offered a solution to the limited solubility of traditional alkali metal borohydrides, such as sodium borohydride (NaBH₄), in organic solvents. This enhanced solubility in a wide range of non-aqueous media opened new avenues for selective reductions of organic compounds, a critical process in the synthesis of complex molecules, including active pharmaceutical ingredients.

The key innovation lies in the bulky, organic nature of the quaternary ammonium cation (R₄N⁺), which effectively shields the borohydride anion (BH₄⁻), modulating its reactivity and increasing its affinity for organic solvents. This guide will delve into the historical context of their discovery, provide detailed synthetic procedures, and present their key physicochemical properties and applications.

Discovery and Historical Development

The foundational work on quaternary ammonium borohydrides was published in 1952 by M. Douglas Banus, Robert W. Bragdon, and Thomas R. P. Gibb, Jr.[1] Their research described the first successful metathetical preparation of this new class of borohydrides. They recognized that while ammonium borohydrides with hydrogen atoms on the nitrogen were unstable, the quaternary ammonium cation, lacking acidic protons, would lead to more stable compounds.[1]

Their pioneering work detailed the synthesis of tetramethyl-, tetraethyl-, and benzyltrimethylammonium (B79724) borohydrides through reactions of quaternary ammonium salts with sodium and lithium borohydrides.[1] This development was a direct response to the need for borohydride reagents that were soluble in organic solvents, a limitation of the then-common alkali metal borohydrides.

The logical progression from the discovery of alkali metal borohydrides to the synthesis of their quaternary ammonium counterparts can be visualized as follows:

Synthesis of Quaternary Ammonium Borohydrides

The most common and straightforward method for synthesizing quaternary ammonium borohydrides is through a metathesis reaction, also known as a double displacement reaction.[1] This involves the exchange of ions between a quaternary ammonium salt and an alkali metal borohydride in a suitable solvent.

A general workflow for this synthesis is depicted below:

Detailed Experimental Protocols

3.1.1. Synthesis of Tetramethylammonium (B1211777) Borohydride ((CH₃)₄NBH₄)

This protocol is adapted from the work of Banus et al. (1952).[1] The highest yields were obtained using the quaternary ammonium hydroxide (B78521) as the starting material.

-

Reactants:

-

Tetramethylammonium hydroxide ((CH₃)₄NOH)

-

Sodium borohydride (NaBH₄)

-

95% Ethyl alcohol

-

-

Procedure:

-

Aqueous solutions of tetramethylammonium hydroxide and sodium borohydride are mixed.

-

The water is removed by evaporation under vacuum to yield a solid mixture of tetramethylammonium borohydride and sodium hydroxide.

-

The dried solid mixture is then leached with 95% ethyl alcohol. Sodium hydroxide is soluble in this solvent, while tetramethylammonium borohydride is almost insoluble.

-

The insoluble tetramethylammonium borohydride is collected by filtration, washed with a small amount of 95% ethyl alcohol, and dried under vacuum.

-

-

Yield: High yields of over 99% pure tetramethylammonium borohydride were reported using this method.[1]

3.1.2. Synthesis of Tetraethylammonium (B1195904) Borohydride ((C₂H₅)₄NBH₄)

This protocol also follows the general principles outlined by Banus et al. (1952).

-

Reactants:

-

Tetraethylammonium bromide ((C₂H₅)₄NBr)

-

Sodium borohydride (NaBH₄)

-

-

Procedure:

-

Tetraethylammonium bromide and sodium borohydride are dissolved in ethanol.

-

The mixture is stirred, leading to the precipitation of sodium bromide.

-

The precipitated sodium bromide is removed by filtration.

-

The ethanol is evaporated from the filtrate to yield the crude product.

-

The crude tetraethylammonium borohydride can be purified by recrystallization.

-

-

Yield: Yields for this method are typically in the range of 70-85%.

3.1.3. Synthesis of Tetrabutylammonium (B224687) Borohydride ((C₄H₉)₄NBH₄)

This is a commonly used and commercially available quaternary ammonium borohydride.

-

Reactants:

-

Tetrabutylammonium chloride ((C₄H₉)₄NCl) or bromide ((C₄H₉)₄NBr)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) or Isopropyl alcohol

-

-

Procedure:

-

Tetrabutylammonium chloride (or bromide) and sodium borohydride are mixed in a suitable solvent like dichloromethane or isopropyl alcohol.[2]

-

The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the metathesis reaction.

-

The insoluble sodium chloride (or bromide) precipitates out of the solution.

-

The precipitate is removed by filtration.

-

The solvent is removed from the filtrate by evaporation under reduced pressure to give the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethyl acetate.[3]

-

-

Yield: Yields can vary depending on the specific conditions but are generally good.

Quantitative Data

Synthesis Yields

| Compound | Starting Materials | Solvent | Reported Yield | Reference |

| Tetramethylammonium Borohydride | (CH₃)₄NOH + NaBH₄ | Water / 95% Ethanol | >99% | [1] |

| Tetramethylammonium Borohydride | (CH₃)₄NCl + NaBH₄ | Aqueous/Alcohol | 70-90% | [1] |

| Tetraethylammonium Borohydride | (C₂H₅)₄NBr + NaBH₄ | Ethanol | 70-85% | |

| Tetrabutylammonium Octahydrotriborate | (C₄H₉)₄NCl + NaBH₄ | Dichloromethane | ~80% | [3] |

Physical and Chemical Properties

| Property | Tetramethylammonium Borohydride | Tetraethylammonium Borohydride | Tetrabutylammonium Borohydride |

| Molecular Formula | C₄H₁₆BN | C₈H₂₄BN | C₁₆H₄₀BN |

| Molecular Weight | 88.99 g/mol | 145.10 g/mol | 257.31 g/mol [2] |

| Appearance | White crystalline solid | Colorless crystals | White to off-white solid |

| Decomposition Temp. | Begins around 223°C[3] | >230°C | Thermally more stable than (CH₃)₄NBH₄ |

| Solubility in Water | 48 g/100g at 20°C; 61 g/100g at 40°C (reacts) | Soluble (reacts) | Soluble (reacts) |

| Solubility in Ethanol | 0.5 g/100g at 25°C | Limited | Slightly soluble |

| Solubility in Acetonitrile | 0.4 g/100g at 25°C | Soluble | Soluble |

| Solubility in Dichloromethane | Insoluble | Soluble | Soluble |

| Solubility in Chloroform | Insoluble | Soluble | Soluble[2] |

Applications in Organic Synthesis

The primary application of quaternary ammonium borohydrides is as reducing agents in organic synthesis. Their solubility in organic solvents makes them particularly useful for the reduction of a wide range of functional groups.

Reduction of Aldehydes and Ketones

Quaternary ammonium borohydrides are effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction is typically carried out under mild conditions with high chemoselectivity.

A general workflow for the reduction of a ketone is as follows:

5.1.1. Detailed Experimental Protocol for the Reduction of a Ketone

This protocol is a general procedure that can be adapted for various ketones using this compound.

-

Reactants:

-

Ketone

-

This compound ((C₄H₉)₄NBH₄)

-

Dichloromethane (or other suitable aprotic solvent)

-

Dilute aqueous acid (e.g., 1M HCl) for workup

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the ketone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound portion-wise to the stirred solution at room temperature. The molar ratio of borohydride to ketone may need to be optimized, but a slight excess of the borohydride is common.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and slowly add dilute aqueous acid to quench the excess borohydride (caution: hydrogen gas evolution).

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alcohol.

-

Purify the crude product by column chromatography or recrystallization, if necessary.

-

Other Applications

Beyond the reduction of simple aldehydes and ketones, quaternary ammonium borohydrides have been employed in a variety of other transformations, including:

-

Selective reduction of other functional groups: Depending on the specific reagent and reaction conditions, they can be used for the reduction of esters, amides, and nitriles.[2]

-

Hydroboration: this compound has been shown to effect the hydroboration of alkenes and alkynes.

-

Synthesis of nanoparticles: They can act as reducing agents in the synthesis of metal nanoparticles.[4]

Conclusion

The discovery of quaternary ammonium borohydrides was a pivotal moment in the development of reducing agents for organic synthesis. By overcoming the solubility limitations of their inorganic counterparts, these reagents provided chemists with a powerful and versatile tool for a wide range of chemical transformations. Their ease of handling, enhanced selectivity, and effectiveness in non-aqueous media have solidified their place in the modern synthetic chemist's toolbox, with ongoing applications in academic research, industrial processes, and the development of new therapeutic agents. This guide has provided a comprehensive overview of their history, synthesis, properties, and applications to aid researchers in harnessing the full potential of this important class of compounds.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS Number: 3919-74-2

Forward-Looking Statement

This document provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields. While this guide aims to be a thorough reference, it is important to note that some data, particularly detailed experimental protocols and high-resolution spectra, may not be extensively available in the public domain due to the compound's primary role as a pharmaceutical intermediate and impurity.

Chemical and Physical Properties

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid.[1] Its significance in the pharmaceutical industry primarily stems from its classification as a process-related impurity in the synthesis of the antibiotic flucloxacillin (B1213737).[1] It also serves as a key intermediate in the development of anti-inflammatory and analgesic compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 3919-74-2 | [2][3] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [2] |

| Molecular Weight | 255.63 g/mol | [2] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [4] |

| Synonyms | Flucloxacillin Impurity D, Fcimic acid | [5][6] |

| Physical State | Solid, white to cream or pale brown powder | [1] |

| Melting Point | 202-204 °C | [7] |

| Boiling Point | 314.6 °C at 760 mmHg | [8] |

| Flash Point | 144.1 °C | [8] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Spectral Features: Based on the ¹H-NMR data for the related 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride (in CDCl₃), the following peaks can be anticipated for the carboxylic acid derivative[5]:

-

Methyl Group (-CH₃): A singlet around δ 2.87 ppm.

-

Aromatic Protons (-C₆H₃): A multiplet in the range of δ 7.08-7.47 ppm. The protons on the substituted phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is characteristic of carboxylic acid protons.

Expected ¹³C-NMR Spectral Features: The ¹³C-NMR spectrum is expected to show signals for the methyl carbon, the carbons of the isoxazole (B147169) and phenyl rings, and the carbonyl carbon of the carboxylic acid. The approximate chemical shift ranges for these carbons are presented in the table below.

Table 2: Predicted Spectral Data

| Spectrum Type | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H-NMR | -CH₃ (isoxazole) | ~ 2.8 ppm (singlet) |

| Aromatic-H | 7.0 - 7.5 ppm (multiplet) | |

| -COOH | > 10 ppm (broad singlet) | |

| ¹³C-NMR | -CH₃ | ~ 10-20 ppm |

| Aromatic/Isoxazole C | 110 - 160 ppm | |

| C=O (Carboxylic Acid) | > 160 ppm | |

| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ (strong) | |

| C=N stretch (Isoxazole) | ~ 1650 cm⁻¹ | |

| C-O stretch | 1210-1320 cm⁻¹ | |

| C-Cl stretch | 600-800 cm⁻¹ | |

| C-F stretch | 1000-1400 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 255 (for ³⁵Cl), m/z 257 (for ³⁷Cl) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[9][10]

-

C-H Stretch: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.[10]

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹.[10]

-

C=C and C=N Stretches: Aromatic and isoxazole ring stretching vibrations will be observed in the 1600-1400 cm⁻¹ region.[10]

-

C-O Stretch: The C-O stretch of the carboxylic acid will be in the 1320-1210 cm⁻¹ range.[10]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including C-Cl and C-F stretches, which are useful for confirming the identity of the compound.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 255, corresponding to the monoisotopic mass with the ³⁵Cl isotope. An [M+2]⁺ peak at m/z 257 with approximately one-third the intensity of the [M]⁺ peak will also be present, which is characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the isoxazole ring.

Experimental Protocols

Synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

A common synthetic route to this compound involves the cyclization of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1] A more specific method involves the reaction of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with bis(trichloromethyl) carbonate in the presence of a catalyst to form the corresponding acid chloride, which can then be hydrolyzed.[5]

Protocol: Synthesis of the Acyl Chloride Intermediate [5]

-

Reaction Setup: To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55g, 100mmol), tetramethylurea (0.232g, 2mmol) as a catalyst, and toluene (B28343) (10 times the mass of the carboxylic acid).

-

Addition of Chlorinating Agent: While stirring the mixture at room temperature, slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80g, 33mmol) over 45 minutes. A hydrogen chloride absorption system should be in place.

-

Reaction: Heat the mixture to 110°C and reflux for 2 hours.

-

Workup: After the reaction is complete, recover the toluene by vacuum distillation.

-

Purification: Collect the fraction at 168-170°C under a vacuum of 0.667 KPa. The product will solidify upon cooling. This yields the acyl chloride, which can be subsequently hydrolyzed to the carboxylic acid.

Workflow for the Synthesis of the Acyl Chloride Intermediate

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, particularly as an impurity in a flucloxacillin sample.[1]

-

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable buffer)

-

Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

-

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the flucloxacillin sample in the mobile phase.

-

Chromatography: Inject the standard solutions and the sample solution into the HPLC system. A typical gradient program might start with a lower concentration of acetonitrile and increase to elute the impurity and the active pharmaceutical ingredient (API).

-

Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity using the calibration curve.

-

Workflow for HPLC Analysis of Impurity

Caption: General workflow for the HPLC analysis of the impurity.

Biological Activity and Signaling Pathways

Role as a Precursor for Cyclooxygenase (COX) Inhibitors

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid serves as a key intermediate in the synthesis of anti-inflammatory and analgesic compounds that target cyclooxygenase (COX) enzymes.[11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[12][13] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the stomach lining, while COX-2 is induced during inflammation.[13] Selective COX-2 inhibitors are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

Cyclooxygenase (COX) Signaling Pathway

Caption: Simplified diagram of the COX-1 and COX-2 signaling pathways.

Context as an Impurity of Flucloxacillin

This compound is a known impurity of the antibiotic flucloxacillin.[1] Flucloxacillin is a β-lactam antibiotic that inhibits the synthesis of bacterial cell walls.[11][14] Specifically, it targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains, a major component of the cell wall of Gram-positive bacteria.[15][16] By inhibiting this process, flucloxacillin weakens the cell wall, leading to bacterial cell lysis and death.[17]

Bacterial Cell Wall (Peptidoglycan) Synthesis Pathway

Caption: Overview of the bacterial peptidoglycan synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. L10092.18 [thermofisher.cn]

- 5. guidechem.com [guidechem.com]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Flucloxacillin - Wikipedia [en.wikipedia.org]

- 12. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. Flucloxacillin [chemeurope.com]

- 15. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. m.youtube.com [m.youtube.com]

Theoretical Insights into the Stability of Borohydride Anion with Large Cations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the stability of the borohydride (B1222165) anion (BH₄⁻) when paired with large cations, particularly organic cations such as quaternary ammonium, phosphonium, and imidazolium (B1220033) ions. The stability of these salts is a critical factor in various applications, including hydrogen storage, organic synthesis, and as electrolytes. This document summarizes key theoretical findings, outlines the computational methodologies employed in these studies, and presents logical frameworks for understanding the factors that govern the stability of these complex hydrides.

Core Concepts in Borohydride Anion Stability

The stability of the borohydride anion is intrinsically linked to the nature of the accompanying cation. In the solid state and in ionic liquids, the interaction between the cation and the BH₄⁻ anion is a primary determinant of the compound's thermal and chemical stability. Theoretical studies, predominantly employing Density Functional Theory (DFT) and ab initio methods, have elucidated several key factors that influence this stability.

The reducing power and, conversely, the stability of the borohydride reagent are influenced by the countercation.[1] Larger, more polarizable cations can interact with the borohydride anion in ways that differ significantly from small, hard alkali metal cations. The nature of the cation affects the electronic structure of the BH₄⁻ anion, which in turn dictates its reactivity and decomposition pathways.

Quantitative Data on Borohydride Salt Stability

While comprehensive theoretical data across a wide range of large organic cation-borohydride salts is an emerging field of study, experimental data provides valuable benchmarks for theoretical models. The following table summarizes thermal decomposition data for selected borohydride salts with large cations.

| Compound | Cation | Decomposition Onset (°C) | Mass Loss (%) | Reference |

| (n-C₄H₉)₄NBH₄ | Tetrabutylammonium | > 160 (exothermic) | ~87.5 | [2] |

| (n-C₄H₉)₄N[Y(BH₄)₄] | Tetrabutylammonium | > 230 (endothermic) | ~60 | [2] |

| (n-C₄H₉)₄N[Sc(BH₄)₄] | Tetrabutylammonium | > 175 (endothermic) | ~64 | [2] |

| 1-allyl-3-n-butyl-imidazolium borohydride | 1-allyl-3-n-butyl-imidazolium | - | - | [3] |

| 1,3-diallylimidazolium borohydride | 1,3-diallylimidazolium | - | - | [3] |

| 1,3-di-(n-octyl)-imidazolium borohydride | 1,3-di-(n-octyl)-imidazolium | - | - | [3] |

Note: Decomposition temperatures and mass loss can vary depending on the experimental conditions such as heating rate and atmosphere.

Theoretical studies on borohydride-rich hypergolic ionic liquids have explored their hydrolytic stability using computational methods. Properties such as electrostatic potentials (ESPs), molecular orbital energy gaps, and interaction energies have been calculated to understand the reactivity of the borohydride anion with water in the presence of large organic cations.[4]

Computational Protocols for Stability Analysis

The theoretical investigation of borohydride anion stability involves a range of computational chemistry techniques. These methods are crucial for predicting structures, energetics, and decomposition pathways.

Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure and stability of borohydride compounds.

-

Functionals: Various exchange-correlation functionals are employed, such as B3LYP and M06-2X, often with dispersion corrections (e.g., GD3) to accurately model non-covalent interactions which are significant in systems with large organic cations.

-

Basis Sets: Pople-style basis sets like 6-31+G(d,p) and 6-311++G(d,p) are commonly used to provide a good balance between accuracy and computational cost. For heavier elements, appropriate effective core potentials are utilized.

-

Properties Calculated:

-

Optimized Geometries: Determining the equilibrium structure of the cation-anion pair or the crystal lattice.

-

Interaction Energies: Calculating the binding energy between the cation and the borohydride anion to assess the strength of their interaction.

-

Vibrational Frequencies: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

-

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the electrochemical stability.

-

Ab Initio Methods

For higher accuracy, particularly for smaller model systems, ab initio methods are employed.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is often used for accurate interaction energy calculations.

-

Coupled Cluster (CC) Theory: Methods like CCSD(T) can provide benchmark-quality energies but are computationally expensive and typically limited to smaller molecular systems.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of borohydride salts, especially in the liquid state (ionic liquids) or in solution.

-

Force Fields: Classical MD simulations rely on force fields to describe the interactions between atoms. The development of accurate force fields for the borohydride anion is an active area of research.

-

Ab Initio Molecular Dynamics (AIMD): This method combines DFT with molecular dynamics, allowing for the study of dynamic processes with a quantum mechanical description of the electronic structure. AIMD is particularly useful for studying reaction mechanisms and solvation effects.

Factors Influencing Borohydride Anion Stability with Large Cations

The stability of the borohydride anion in the presence of large cations is a multifactorial issue. The following diagram illustrates the key contributing factors that are investigated in theoretical studies.

Caption: Logical relationship of factors influencing borohydride anion stability.

Decomposition Pathways

Theoretical studies also aim to elucidate the decomposition pathways of borohydride salts. For salts with large organic cations, decomposition can be complex, involving not only the breakdown of the borohydride anion but also the degradation of the organic cation itself. Computational methods can be used to map the potential energy surface of the decomposition reactions, identify transition states, and calculate activation energy barriers. This information is crucial for understanding the kinetics of decomposition and for designing more stable compounds.

References

- 1. Borohydrides: Reducing Agents in Organic Synthesis | Borates Today [borates.today]

- 2. Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Study on Hydrolytic Stability of Borohydride-Rich Hypergolic Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Reactions Using Tetrabutylammonium Borohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) borohydride (B1222165) (TBABH) has emerged as a versatile and selective reducing agent in modern organic synthesis. Its enhanced solubility in a wide range of organic solvents, compared to its inorganic counterparts like sodium borohydride, allows for reactions under homogeneous conditions with improved rates and cleaner product profiles. This technical guide provides a comprehensive overview of the applications of tetrabutylammonium borohydride in exploratory reactions, with a focus on the reduction of carbonyl compounds. Detailed experimental protocols, quantitative data on reaction yields and selectivity, and visualizations of reaction mechanisms and workflows are presented to facilitate its adoption in research and development, particularly in the field of drug discovery and development.

Introduction

This compound, a quaternary ammonium (B1175870) salt of the borohydride anion, is a powerful and adaptable reducing agent with significant applications across various scientific disciplines.[1] Its unique structure, featuring a bulky, non-polar cation, renders it highly soluble in organic solvents such as dichloromethane (B109758) and tetrahydrofuran. This property is critical for achieving homogeneous reaction conditions, which often leads to faster reaction rates and cleaner product formation.[1] In the realm of pharmaceutical and fine chemical synthesis, the precise and selective reduction of functional groups is paramount. TBABH excels in the chemoselective reduction of aldehydes and ketones to their corresponding alcohols and can be employed in various other reductive transformations.

Synthesis and Properties

This compound is typically synthesized via a salt metathesis reaction between a tetrabutylammonium halide (e.g., bromide or chloride) and an alkali metal borohydride, such as sodium borohydride.[2]

Physical and Chemical Properties:

| Property | Value |

| Chemical Formula | C₁₆H₄₀BN |

| Molecular Weight | 257.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 124-128 °C |

| Solubility | Soluble in dichloromethane, tetrahydrofuran, and other organic solvents. Reacts with water. |

Safety and Handling

This compound is a water-reactive and corrosive solid that requires careful handling in a controlled laboratory environment.[3]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[3] Avoid inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water, acids, and strong oxidizing agents.[1][3]

-

In case of fire: Use carbon dioxide, dry chemical powder, or foam for extinction. Do not use water.[3]

Exploratory Reactions: Reduction of Carbonyl Compounds

The primary application of this compound in organic synthesis is the reduction of carbonyl compounds. Its selectivity is a key advantage, allowing for the reduction of aldehydes and ketones at convenient rates, while esters are reduced much more slowly.[1]

Reduction of Aldehydes and Ketones

The reduction of aldehydes and ketones with TBABH in dichloromethane proceeds efficiently at room temperature to yield the corresponding primary and secondary alcohols. The high solubility of the reagent in this aprotic solvent allows for high yields.[1]

Table 1: Reduction of Aldehydes and Ketones with this compound in Dichloromethane

| Substrate | Product | Time (h) | Yield (%) |

| Benzaldehyde | Benzyl alcohol | 1 | >95 |

| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 1 | >95 |

| Cinnamaldehyde | Cinnamyl alcohol | 1 | >95 |

| Cyclohexanone (B45756) | Cyclohexanol | 2 | >95 |

| Acetophenone (B1666503) | 1-Phenylethanol | 2 | >95 |

| 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanol | 2 | >95 |

| 2-Heptanone | 2-Heptanol | 2 | >95 |

Data synthesized from information presented in Raber and Guida, J. Org. Chem. 1976, 41, 4, 690–696.[4]

Chemoselective Reduction

A significant advantage of this compound is its ability to selectively reduce aldehydes in the presence of ketones. This chemoselectivity is attributed to the lower steric hindrance of aldehydes compared to ketones.

Table 2: Competitive Reduction of Benzaldehyde and Acetophenone

| Reducing Agent | Solvent | Aldehyde Reduction (%) | Ketone Reduction (%) |

| This compound | Dichloromethane | ~100 | <10 |

Data based on the principles of chemoselective reduction by borohydride reagents.

Experimental Protocols

General Procedure for the Reduction of a Ketone (e.g., Cyclohexanone)

-

To a solution of cyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add this compound (1.2 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water (5 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to yield pure cyclohexanol.